molecular formula C6H11O4P B2762172 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid CAS No. 33472-67-2

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid

Cat. No.: B2762172
CAS No.: 33472-67-2
M. Wt: 178.124
InChI Key: RZHSSINEDHNUGW-UHFFFAOYSA-N
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Description

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid is an organic compound with the molecular formula C6H11O4P and a molecular weight of 178.12 g/mol It is characterized by the presence of an ethyl group, a hydroxyphosphoryl group, and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid typically involves the reaction of ethylphosphonic acid with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(hydroxy)phosphoryl]but-2-enoic acid
  • 3-[Propyl(hydroxy)phosphoryl]but-2-enoic acid
  • 3-[Butyl(hydroxy)phosphoryl]but-2-enoic acid

Uniqueness

3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O4P/c1-3-11(9,10)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHSSINEDHNUGW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(C(=CC(=O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCP(=O)(/C(=C/C(=O)O)/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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